molecular formula C13H18O2 B097171 Ethyl 5-phenylpentanoate CAS No. 17734-38-2

Ethyl 5-phenylpentanoate

Cat. No. B097171
CAS RN: 17734-38-2
M. Wt: 206.28 g/mol
InChI Key: QCHDRUGIAZBPGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-phenylpentanoate is an organic compound with the chemical formula C12H16O2. It is commonly used in the synthesis of various pharmaceuticals and fragrances.

Mechanism Of Action

The exact mechanism of action of Ethyl 5-phenylpentanoate is not fully understood. However, it is believed to act on the GABAergic system in the brain. It enhances the activity of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) by increasing its release or by binding to its receptors. This leads to a decrease in neuronal excitability and a reduction in anxiety, pain, and seizures.

Biochemical And Physiological Effects

Ethyl 5-phenylpentanoate has been shown to produce a range of biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). It also inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. Ethyl 5-phenylpentanoate has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a key role in neuronal growth and survival.

Advantages And Limitations For Lab Experiments

Ethyl 5-phenylpentanoate has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it is commercially available. It has a low toxicity profile and is generally considered safe for use in animal studies. However, it has limitations in terms of its solubility and stability. It is poorly soluble in water and may require the use of organic solvents for administration. It is also sensitive to light and heat, which can lead to degradation.

Future Directions

There are several future directions for research on Ethyl 5-phenylpentanoate. One area of interest is its potential as a treatment for neurodegenerative disorders such as Alzheimer's disease. It has been shown to improve cognitive function in animal models of Alzheimer's disease and may have neuroprotective effects. Another area of interest is its potential as a treatment for chronic pain. It has been shown to have analgesic effects in animal models of neuropathic pain and may be a safer alternative to opioids. Further research is needed to fully understand the therapeutic potential of Ethyl 5-phenylpentanoate and its mechanism of action.

Scientific Research Applications

Ethyl 5-phenylpentanoate has been extensively studied for its potential therapeutic applications. It is known to possess anti-inflammatory, analgesic, and anticonvulsant properties. It has also been shown to have anxiolytic and sedative effects. These properties make it a potential candidate for the treatment of various neurological and psychiatric disorders such as anxiety, depression, and epilepsy.

properties

CAS RN

17734-38-2

Product Name

Ethyl 5-phenylpentanoate

Molecular Formula

C13H18O2

Molecular Weight

206.28 g/mol

IUPAC Name

ethyl 5-phenylpentanoate

InChI

InChI=1S/C13H18O2/c1-2-15-13(14)11-7-6-10-12-8-4-3-5-9-12/h3-5,8-9H,2,6-7,10-11H2,1H3

InChI Key

QCHDRUGIAZBPGB-UHFFFAOYSA-N

SMILES

CCOC(=O)CCCCC1=CC=CC=C1

Canonical SMILES

CCOC(=O)CCCCC1=CC=CC=C1

Other CAS RN

17734-38-2

Origin of Product

United States

Synthesis routes and methods

Procedure details

250 g (1.4 moles) of 5-phenylvaleric acid are dissolved in 450 ml of absolute ethanol. 114 ml of concentrated sulphuric acid are added to the clear colourless solution and the reaction mixture is refluxed for 48 hours. The reaction mixture, which initially is two-phase, becomes almost homogeneous and separates into two phases again on cooling. The cold two-phase reaction mixture is poured onto diethyl ether and about 1 kg of ice. The aqueous phase is extracted with ether twice more. The ether phases are washed twice with 2 N sodium carbonate solution and twice with NaCl solution. The combined ether phases are dried over MgSO4 and the solvent is removed on a rotary evaporator. After drying under a high vacuum at room temperature, 281.7 g of a colourless oil (97.5% of theory) are obtained.
Quantity
250 g
Type
reactant
Reaction Step One
Quantity
450 mL
Type
reactant
Reaction Step One
Quantity
114 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
1 kg
Type
reactant
Reaction Step Three
Yield
97.5%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.